3-Methoxy-5-phenylpyrazin-2(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
67602-07-7 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-methoxy-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-10(14)12-7-9(13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) |
InChI Key |
KDROSCQNMQROSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 5 Phenylpyrazin 2 1h One and Analogous Pyrazinones
De Novo Synthesis Approaches to the Pyrazinone Ring System
De novo synthesis, the construction of the pyrazinone ring from acyclic precursors, is a fundamental strategy. acs.orgudg.edu These methods offer flexibility in introducing a wide range of substituents onto the pyrazinone core.
Condensation Reactions in Pyrazinone Formation
Condensation reactions are a cornerstone of pyrazinone synthesis, providing direct routes to the heterocyclic ring. jst.go.jpjst.go.jp
A prominent and widely utilized method for synthesizing 2(1H)-pyrazinones involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgnih.gov This approach, first described by R. G. Jones in 1949, establishes the N-1/C-6 and N-4/C-5 bonds of the pyrazinone ring. rsc.orgnih.gov The reaction is versatile, accommodating a variety of 1,2-dicarbonyl compounds such as glyoxal (B1671930), methylglyoxal (B44143), and benzil, as well as a broad range of α-amino acid amides. nih.gov
The regioselectivity of the condensation can be influenced by the nature of the reactants and the reaction conditions. For instance, the reaction of methylglyoxal with various α-amino acid amides typically yields the 5-methyl-2(1H)-pyrazinone as the major isomer. rsc.orgnih.gov However, the presence of sodium bisulfite in the reaction mixture can favor the formation of the 6-methyl isomer. nih.gov An X-ray crystallography study confirmed the formation of 3,5-dimethyl-2(1H)-pyrazinone from the reaction of methylglyoxal and alaninamide. iucr.org
To circumvent the often-difficult preparation of free α-amino acid amides, particularly those with low molecular weight, the use of their hydrohalide salts has been shown to be effective. rsc.org An alternative approach developed by Bergeron utilizes 1,2-diketone mono Schiff bases, which upon condensation with an α-amino acid amide, can selectively yield the 6-alkyl-2(1H)-pyrazinone isomer. nih.govsemanticscholar.org For example, the condensation of a ketoimine with leucinamide exclusively produced deoxyaspergillic acid (3,6-diisobutyl-2(1H)-pyrazinone). nih.govsemanticscholar.org
This methodology has been successfully applied to the synthesis of various pyrazinones with potential applications, including flavor ingredients. For example, pyrazinones prepared from glyoxal and amino acid amides can be converted to 2-methoxy-3-alkylpyrazines, which are known for their strong odors. rsc.org
Table 1: Examples of 2(1H)-Pyrazinones Synthesized via Condensation of α-Amino Acid Amides and 1,2-Dicarbonyls
| α-Amino Acid Amide | 1,2-Dicarbonyl Compound | Product | Reference |
| Glycinamide | Pyruvaldehyde | 6-Methylpyrazin-2-one | iucr.org |
| Alaninamide | Pyruvaldehyde | 3,5-Dimethylpyrazin-2-one | iucr.org |
| Leucinamide | Ketoimine of Biacetyl | Deoxyaspergillic acid | nih.govsemanticscholar.org |
A general and effective method for the preparation of 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. rsc.orgnih.gov This approach, developed by Vekemans and Hoornaert, is a cornerstone for accessing these versatile intermediates. rsc.orgnih.gov The α-aminonitrile, which provides the N-1 and C-6 atoms of the pyrazinone ring, is typically synthesized through a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. rsc.orgnih.gov To avoid the formation of symmetrical oxamides, the salt of the α-aminonitrile is generally used, unless the aminonitrile itself is poorly nucleophilic. rsc.org
The reaction mechanism proceeds through several key steps. rsc.orgnih.gov Initially, the α-aminonitrile is acylated by the oxalyl halide to form an oxamoyl halide. rsc.orgnih.gov This is followed by the addition of HX to the nitrile group and tautomerization to an enamine, which then undergoes cyclization to form a pyrazine-2,3-dione intermediate. rsc.orgnih.gov This intermediate subsequently reacts with an excess of the oxalyl halide, leading to the introduction of a halogen atom at the 3-position and the release of carbon dioxide and carbon monoxide. rsc.orgnih.gov The addition of a tetraalkylammonium halide can facilitate this final step by providing an additional source of halide ions. rsc.org
This method has been adapted for solid-phase synthesis, allowing for the generation of libraries of 3,5-dichloro-2(1H)-pyrazinones with diverse substituents at the 6-position. semanticscholar.org Furthermore, the use of microwave irradiation has been shown to significantly accelerate the reaction, enabling a rapid one-pot, two-step protocol. semanticscholar.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation.
The Ugi four-component reaction (Ugi-4CR) has emerged as a powerful tool for the synthesis of pyrazinone scaffolds. nih.govacs.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov Several strategies based on the Ugi reaction have been developed to access a variety of pyrazinone derivatives. nih.govacs.orgresearchgate.net
One approach involves a Ugi/deprotection/cyclization (UDC) strategy. nih.gov For example, a two-step methodology begins with a standard Ugi reaction using N-Boc protected glycine, an aromatic aldehyde, aminoacetaldehyde dimethyl acetal, and an isonitrile. nih.gov The resulting Ugi product then undergoes a microwave-assisted deprotection and oxidative cyclization to yield peptidic pyrazinones. nih.gov
Another Ugi-based strategy employs an N-Boc protected amino acid, an α-ketoaldehyde, an amine, and an isonitrile to form a bis-amide intermediate. nih.gov Subsequent deprotection and cyclization with TFA/DCE at elevated temperatures afford the corresponding pyrazin-2(1H)-ones. nih.gov Interestingly, using 2N HCl/ether at a lower temperature for the deprotection step can lead to the isolation of 3,4-dihydropyrazin-2(1H)-ones instead. researchgate.net
A novel and efficient synthesis of polysubstituted pyrazin-2(1H)-ones has been developed through a sequential Ugi/Staudinger/aza-Wittig/isomerization reaction sequence. acs.org In this one-pot process, the four-component Ugi reaction of an arylglyoxal, a primary amine, an α-azidovinyl acid, and an isocyanide produces an azide (B81097) intermediate. acs.org Treatment of this intermediate with triphenylphosphine (B44618) initiates a domino sequence of Staudinger, aza-Wittig, and isomerization reactions to furnish the pyrazin-2(1H)-one in good yields. acs.org This method is applicable to a range of aliphatic amines. acs.org
Table 2: Examples of Ugi-based Pyrazinone Syntheses
| Ugi Strategy | Key Reactants | Product Type | Reference |
| Ugi/Deprotection/Cyclization (UDC) | N-Boc glycine, aromatic aldehyde, aminoacetaldehyde dimethyl acetal, isonitrile | Peptidic pyrazinones | nih.gov |
| Ugi/Deprotection/Cyclization | N-Boc amino acid, α-ketoaldehyde, amine, isonitrile | Pyrazin-2(1H)-ones | nih.gov |
| Ugi/Staudinger/Aza-Wittig/Isomerization | Arylglyoxal, primary amine, α-azidovinyl acid, isocyanide | Polysubstituted pyrazin-2(1H)-ones | acs.org |
Novel Ring Transformation Pathways to 2(1H)-Pyrazinones
Ring transformation reactions provide an alternative and often innovative route to the 2(1H)-pyrazinone core, starting from pre-existing heterocyclic systems.
One such method involves the conversion of diketopiperazines (2,5-piperazinediones) into 2(1H)-pyrazinones. udg.edunih.gov This approach, first developed by Baxter and Spring, initially involved the transformation of diketopiperazines into chloro-substituted pyrazines, which were then hydrolyzed to the corresponding pyrazinones. udg.edunih.gov A more direct transformation was later reported, where treatment of a diketopiperazine with phosphoryl chloride can directly yield the 2(1H)-pyrazinone. udg.edunih.gov
Another novel pathway involves the ring transformation of mesoionic 1,3-oxazolium-5-olates. udg.edujst.go.jp Reaction of these mesoionic compounds with carbanions derived from active methylene (B1212753) isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate, in the presence of a base, leads to the formation of 1,5,6-trisubstituted 2(1H)-pyrazinones in moderate to high yields. jst.go.jp The proposed mechanism involves an initial nucleophilic attack of the isocyanide carbanion on the C-2 position of the oxazole (B20620) ring, followed by ring opening, cyclization, and subsequent autoxidation to afford the pyrazinone product. jst.go.jp This method is notable for its operational simplicity and mild reaction conditions. jst.go.jp
Mesoionic Oxazole-Mediated Transformations
A notable strategy for the construction of the 2(1H)-pyrazinone ring system involves the transformation of mesoionic 1,3-oxazolium-5-olates, commonly known as münchnones. These mesoionic compounds can react with various reagents to yield highly functionalized heterocyclic systems.
One such transformation involves the reaction of mesoionic 1,3-oxazolium-5-olates with isocyanides bearing an active methylene group, such as p-toluenesulfonylmethyl isocyanide (TosMIC). rsc.orgjst.go.jp This base-mediated reaction proceeds via an initial nucleophilic attack of the isocyanide carbanion on the C-2 position of the oxazole ring. Subsequent ring-opening, cyclization, and autooxidation lead to the formation of the 1,5,6-trisubstituted 2(1H)-pyrazinone core. jst.go.jp This method is advantageous due to the ready availability of the starting materials and the mild reaction conditions. jst.go.jp
The general applicability of this transformation has been demonstrated with various mesoionic oxazoles, suggesting its utility for creating a library of substituted pyrazinones. jst.go.jp While the direct synthesis of 3-methoxy-5-phenylpyrazin-2(1H)-one using this specific method has not been explicitly detailed in the reviewed literature, the versatility of the mesoionic precursors and isocyanide reagents indicates its potential as a viable synthetic route.
Table 1: Ring Transformation of Mesoionic Oxazoles to 2(1H)-Pyrazinones
| Mesoionic Oxazole Precursor | Isocyanide Reagent | Product | Reference |
| Mesoionic 1,3-oxazolium-5-olates | p-Toluenesulfonylmethyl isocyanide (TosMIC) | 1,5,6-Trisubstituted 2(1H)-pyrazinones | jst.go.jp |
| Mesoionic 1,3-oxazolium-5-olates | Ethyl isocyanoacetate | 1,5,6-Trisubstituted 2(1H)-pyrazinones | jst.go.jp |
Microwave-Assisted Synthetic Routes for Pyrazinone Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. The synthesis of pyrazinone derivatives has greatly benefited from this technology.
Microwave irradiation has been successfully employed in the cyclization step of dipeptidyl aldehydes to form the pyrazinone ring. clockss.org This approach significantly reduces the reaction time required for the formation of the heterocyclic core. Furthermore, microwave heating has been utilized for the selective derivatization of pre-formed pyrazinone scaffolds, such as in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. kisti.re.kr For instance, the synthesis of 3,5- and 3,6-disubstituted-2(1H)-pyrazinones has been achieved through selective, sequential substitution reactions on dihalopyrazine intermediates under microwave irradiation. researchgate.net
The benefits of microwave assistance in pyrazinone synthesis include:
Reduced Reaction Times: Dramatically shorter reaction times compared to conventional heating.
Increased Yields and Purity: Often leads to improved product yields and cleaner reaction profiles. rsc.org
Precise Reaction Control: Allows for rapid and uniform heating, enabling better control over reaction parameters. rsc.org
Table 2: Examples of Microwave-Assisted Reactions in Pyrazinone Synthesis
| Reaction Type | Reactants | Conditions | Product | Reference |
| Cyclization | Dipeptidyl aldehyde | MWI | 2(1H)-Pyrazinone | clockss.org |
| Nucleophilic Substitution | 5-Bromo-3-chloropyrazin-2-one, Amine | DIPEA, nBuOH, MWI, 140 °C, 1 h | 3-Amino-5-bromopyrazin-2-one | researchgate.net |
| Suzuki Coupling | 3-Amino-5-bromopyrazin-2-one, Arylboronic acid | PdCl₂(dppf), Na₂CO₃, MeCN, MWI, 150 °C, 20 min | 3-Amino-5-arylpyrazin-2-one | researchgate.net |
Functionalization and Derivatization of Pre-formed Pyrazinone Cores
The strategic modification of a pre-synthesized pyrazinone ring is a common and efficient approach to generate diverse libraries of analogs for various applications. This often involves substitution, oxidation, or reduction reactions on the heterocyclic scaffold.
Substitution Reactions on the Pyrazinone Scaffold
The pyrazinone ring is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at various positions. The reactivity of the ring is influenced by the existing substituents. The nitrogen atoms in the ring generally have a deactivating effect on electrophilic aromatic substitution due to their electron-withdrawing nature. uoanbar.edu.iqquimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazinones are excellent substrates for SNAr reactions. For example, 3,5-dihalopyrazin-2(1H)-ones can undergo selective and sequential substitution. The chlorine at the 3-position can be displaced by various nucleophiles, such as amines, in the presence of a base. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki coupling, for instance, has been used to introduce aryl or heteroaryl groups at the 5-position of a 3-aminopyrazin-2-one by reacting the corresponding 5-bromo derivative with a boronic acid in the presence of a palladium catalyst. researchgate.net
Introduction of Substituents at N1 and C6: "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been employed to introduce diverse substituents at the N1- and C6-positions of the pyrazinone scaffold. clockss.org
Oxidation and Reduction Pathways of Pyrazinone Rings
Oxidation: The pyrazinone ring can undergo oxidation at several positions. Metabolic studies of pyrazinone-containing compounds have shown that the ring can be oxidized by cytochrome P450 enzymes. This can lead to the formation of an epoxide across the 5-6 double bond. dntb.gov.ua This epoxide is an electrophilic intermediate that can react with nucleophiles, such as glutathione, leading to ring-opening and rearrangement to form imidazole-containing metabolites. dntb.gov.ua Another oxidative pathway involves the oxidation of a methyl group on the pyrazinone ring to an electrophilic imine-methide intermediate. dntb.gov.ua
Reduction: The 2(1H)-pyrazinone ring can be reduced to the corresponding piperazin-2-one (B30754). For example, pyrazinones linked to a ribofuranose have been reduced to piperazin-2-one nucleosides. rsc.orgnih.gov This reduction effectively saturates the heterocyclic ring, altering its geometry and electronic properties. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride could potentially be employed for such transformations, although specific conditions would need to be optimized for the substrate .
Biosynthetic Pathways of Pyrazinone Natural Products
Nonribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis of Pyrazinones
The most common pathway for the formation of pyrazinone natural products involves nonribosomal peptide synthetases (NRPSs). researchgate.netnih.gov These large, multienzyme complexes assemble peptides from amino acid precursors without the use of ribosomes.
The biosynthesis of the majority of pyrazinones, particularly disubstituted ones, relies on a dimodular NRPS. acs.orgnih.gov Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The typical domain organization within these NRPS modules is as follows:
Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate.
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (B1211885) (Ppant) arm. rsc.org
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by adjacent T domains.
In a typical assembly line for a disubstituted pyrazinone, a dimodular NRPS synthesizes a dipeptide precursor. acs.orgnih.gov This dipeptide remains tethered to the final T domain of the synthetase. The release and subsequent cyclization of this dipeptide intermediate lead to the formation of the pyrazinone moiety. nih.gov
While this dimodular system is common, more complex pyrazinones are assembled by larger NRPS systems. For instance, the ichizinones, which are tetrapeptides, are synthesized by a larger NRPS system composed of four modules. nih.gov Similarly, the biosynthesis of compounds like JBIR-56 and JBIR-57 involves the assembly of four amino acid residues, including an unnatural beta-amino acid that participates in forming the pyrazinone ring. nih.gov
A non-canonical, monomodular NRPS named PvfC, which has a unique adenylation-thiolation-reductase (ATR) architecture, has also been identified. unc.edu This enzyme is capable of producing a dipeptide aldehyde intermediate that leads to the formation of pyrazinones, demonstrating an alternative to the canonical multi-modular NRPS pathway. unc.edu
| Feature | Description | Relevant Compounds |
| Enzyme Type | Nonribosomal Peptide Synthetase (NRPS) | Ichizinones, JBIR-56, JBIR-57 |
| Typical Structure | Dimodular (for disubstituted pyrazinones) or Multimodular (for more complex structures) | General disubstituted pyrazinones |
| Core Process | NRPS synthesizes a dipeptide (or larger peptide) precursor from amino acids. | Phevalin, Tyrvalin, Leuvalin |
| Key Domains | Adenylation (A), Thiolation (T), Condensation (C), Reductase (R) | N/A |
| Release Mechanism | The peptide is released, often as an aldehyde, which then cyclizes. | N/A |
Polyketide Synthase (PKS) Contributions to Pyrazinone Biosynthesis
In addition to NRPS-only systems, pyrazinone biosynthesis can involve hybrid NRPS/PKS assembly lines. acs.orgnih.gov Polyketide synthases (PKSs) are large enzymes that biosynthesize polyketides through the decarboxylative condensation of short-chain carboxylic acid units, such as malonyl-CoA or methylmalonyl-CoA. osti.gov
The involvement of PKS modules introduces greater structural diversity into the pyrazinone scaffold, particularly by enabling alkyl substitutions that are not derived from standard amino acids. A notable example is the biosynthesis of coralinone, a trialkylated pyrazinone, in the myxobacterium Corallococcus exiguus. acs.orgnih.govacs.org
The biosynthesis of coralinone is directed by a single, hybrid NRPS/PKS gene (corA). acs.orgnih.gov This hybrid system is distinct from the more common NRPS-only pathways. Instead of relying solely on amino acid precursors, the PKS component of the hybrid enzyme incorporates a malonyl or methylmalonyl unit. nih.gov This unit undergoes decarboxylation to provide a ketone, which is a key structural feature for the formation of trialkylated pyrazinones. acs.orgnih.gov This integrated PKS activity allows for the installation of the 5-methyl group in coralinone. acs.orgnih.govacs.org
Genome mining has revealed that this hybrid NRPS/PKS strategy for producing trialkylated pyrazinones appears to be conserved in myxobacteria, with numerous putative gene clusters identified. nih.gov The domain organization within these hybrid clusters can vary, suggesting a pathway for generating further structural and functional diversity in myxobacterial pyrazinones. nih.gov
| Biosynthetic System | Key Enzymes | Precursors | Resulting Structure | Example Compound |
| NRPS-PKS Hybrid | Single hybrid NRPS/PKS enzyme (corA) | Amino acids, Malonyl/Methylmalonyl-CoA | Trialkylated pyrazinone | Coralinone |
Enzymatic Mechanisms in Pyrazinone Formation
The final steps of pyrazinone biosynthesis involve the release of the peptide chain from the NRPS or hybrid NRPS/PKS and its subsequent cyclization and modification. A critical enzyme in this process is the terminal reductase (R) domain, commonly found in pyrazinone-producing biosynthetic gene clusters. acs.org
The typical mechanism for pyrazinone formation proceeds as follows:
Reductive Release: The NRPS assembly line constructs a dipeptide that remains covalently tethered to the final T domain. The terminal R domain then catalyzes the reductive release of this dipeptide, converting the thioester linkage into a reactive aldehyde. acs.orgrsc.org This results in the formation of a dipeptide aldehyde intermediate. unc.edu
Cyclization: The free α-amine of the N-terminal amino acid performs a nucleophilic attack on the aldehyde carbonyl of the C-terminal residue. This intramolecular reaction forms a cyclic imine or a dihydropyrazinone intermediate. acs.org
Oxidation: The dihydropyrazinone intermediate undergoes spontaneous or enzyme-catalyzed oxidation to form the stable, aromatic pyrazinone ring. acs.org
This sequence explains why the C-5 position of the pyrazinone ring is often unsubstituted in many natural products like phevalin and leuvalin, as this position corresponds to the α-carbon of the second amino acid. acs.org
In more complex biosyntheses, additional enzymatic modifications can occur. For example, in the case of the tetrapeptide ichizinones, the biosynthetic gene cluster includes not only NRPS genes but also genes encoding for a cyclase and a thioesterase, suggesting a more controlled and potentially different cyclization and release mechanism. nih.gov Furthermore, some pathways involve monooxygenases, which can introduce further modifications to the pyrazinone scaffold. nih.gov
| Step | Enzymatic Action | Intermediate/Product |
| 1. Peptide Assembly | NRPS or Hybrid NRPS/PKS synthesizes a peptide chain. | Thioester-tethered peptide |
| 2. Reductive Release | Terminal Reductase (R) domain reduces the thioester. | Dipeptide aldehyde |
| 3. Cyclization | Nucleophilic attack by the α-amine on the aldehyde. | Dihydropyrazinone |
| 4. Oxidation | Spontaneous or enzyme-catalyzed oxidation. | Pyrazinone ring |
Spectroscopic Characterization Techniques for Pyrazinone Derivatives
Advanced Spectroscopic Methods
Spectroscopic techniques are indispensable for probing the molecular structure, functional groups, and electronic properties of pyrazinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the pyrazinone core and its substituents. researchgate.net
In the study of pyrazinone derivatives, ¹H NMR chemical shifts reveal the positions of protons on the heterocyclic ring and any attached functional groups. For instance, the proton on the pyrazinone ring typically appears in a specific region of the spectrum, and its coupling with neighboring protons provides valuable connectivity information. oup.comnih.gov Similarly, the protons of a phenyl group will exhibit characteristic signals in the aromatic region, and the protons of a methoxy (B1213986) group will appear as a singlet in the upfield region. oup.comnih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. ucl.ac.uk The chemical shifts of the carbon atoms in the pyrazinone ring, including the carbonyl carbon, are highly indicative of the electronic environment and substitution pattern. oup.comlibretexts.org Quaternary carbons, which lack attached protons, are also readily identified. ucl.ac.uk Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for correlating proton and carbon signals, which definitively establishes the connectivity within the molecule. researchgate.net These experiments are instrumental in piecing together the complete structural puzzle of complex pyrazinone derivatives. nih.gov
Below is a table summarizing typical NMR data for a substituted pyrazinone derivative.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| NCH₃ | 3.13 (s, 3H) | 33.3 (q) |
| ArCH₃ | 2.41 (s, 3H) | 21.5 (q) |
| H-3 | 8.13 (s, 1H) | 145.8 (d) |
| ArH | 7.21-7.59 (m, 9H) | 128.3-130.6 (d) |
| C-5 | - | 134.0 (s) |
| C-6 | - | 145.0 (s) |
| C=O | - | 155.5 (s) |
| Data derived from a representative 1,5,6-trisubstituted 2(1H)-pyrazinone. jst.go.jp |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. sci-hub.se For pyrazinone derivatives, the most prominent IR absorption band is typically the carbonyl (C=O) stretch, which appears in the region of 1640-1680 cm⁻¹. oup.comsci-hub.se The exact position of this band can provide insights into the electronic environment of the pyrazinone ring. Other characteristic bands include C-H stretching vibrations of aromatic and aliphatic groups, C-N stretching, and C=C stretching vibrations of the pyrazine (B50134) ring. sci-hub.se
Raman spectroscopy, which involves the inelastic scattering of monochromatic light, provides information about the vibrational modes of a molecule. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the pyrazinone ring system. researchgate.net The Raman spectrum of a pyrazinone derivative will show distinct peaks corresponding to the various vibrational modes of the molecule, which can be used to confirm the presence of specific functional groups and to study changes in molecular structure. nih.govnih.gov The combination of IR and Raman spectroscopy offers a comprehensive analysis of the functional groups within pyrazinone derivatives. researchgate.net
| Vibrational Mode | **Typical IR Frequency (cm⁻¹) ** |
| C=O Stretch | 1635 - 1674 |
| Aromatic C-H Stretch | 3057 |
| C=C Stretch (Aromatic) | ~1487 |
| C-N Stretch | ~1322 |
| Data derived from representative 2(1H)-pyrazinone derivatives. jst.go.jpsci-hub.se |
Mass Spectrometry (MS) in Compound Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula of a pyrazinone derivative. core.ac.ukvliz.be
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of pyrazinone derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.govnih.gov The fragmentation pattern observed in the mass spectrum, when fragmentation does occur, can provide valuable structural information about the substituents on the pyrazinone ring. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another technique that can be used for the analysis of volatile pyrazinone derivatives, providing both retention time and mass spectral data for identification. nih.gov
The following table illustrates how mass spectrometry can distinguish between different pyrazinone derivatives based on their molecular weight.
| Compound | Molecular Formula | Calculated Molecular Weight (Da) | Observed [M+H]⁺ (m/z) |
| 3,5-dimethyl-2(1H)-pyrazinone | C₆H₈N₂O | 124.06 | ~125 |
| 1-methyl-5,6-diphenyl-2(1H)-pyrazinone | C₁₈H₁₆N₂O | 276.13 | ~277 |
| Ochramide A | C₂₄H₂₃N₃O | 381.19 | ~382 |
| Data compiled from various studies on pyrazinone derivatives. oup.comnih.govrsc.org |
UV-Visible Spectroscopy in Electronic Structure Characterization
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy orbital. youtube.com The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption. youtube.com
Pyrazinone derivatives typically exhibit characteristic UV absorbance maxima in the range of 320 to 340 nm, which are attributed to π→π* transitions within the conjugated pyrazinone ring system. nih.govoup.com The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the pyrazinone ring, as well as by the solvent polarity. researchgate.netphyschemres.org For example, the presence of a phenyl group can cause a bathochromic (red) shift in the absorption maximum due to an extension of the conjugated system. researchgate.net UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of pyrazinone derivatives and for studying the effects of structural modifications on their electronic properties. oup.com
| Pyrazinone Derivative | λmax (nm) | Solvent |
| 1-Methyl-5,6-diphenyl-2(1H)-pyrazinone | 268, 338 | Ethanol |
| 1-Methyl-5,6,7,8-tetrahydro-2(1H)-quinoxalinone | 231, 340 | Ethanol |
| N-terminally pyrazinone-modified peptide | 320-340 | - |
| Data compiled from various studies on pyrazinone derivatives. oup.comnih.gov |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net
The following table provides an example of the kind of data obtained from an X-ray crystallographic analysis of a pyrazinone derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0784(3) |
| b (Å) | 14.4910(4) |
| c (Å) | 7.1565(2) |
| β (°) | 97.668(2) |
| Volume (ų) | 1138.61(5) |
| Z | 4 |
| Data for a representative triazol-3-one derivative, illustrating typical crystallographic parameters. researchgate.net |
Structure Activity Relationship Sar Studies of Pyrazinone Derivatives
Impact of Substituents on Biological Efficacy
The biological efficacy of pyrazinone derivatives is highly sensitive to the nature and position of various substituents on the core ring structure. Research has systematically explored modifications at different positions to optimize activity against various biological targets, such as kinases, proteases, and receptors. nih.govontosight.ainih.gov
For instance, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), modifications on the aniline (B41778) ring and the phenyl ring at the 5-position of the pyrazinone core have been evaluated. acs.org Introducing a methyl group at the para-position of the phenyl ring at C-5 was found to increase activity against both wild-type and mutant HIV-1 strains. acs.org This enhancement is attributed to favorable interactions, such as stacking with aromatic residues like Y181 in the enzyme's binding pocket. acs.org Conversely, substituting the 4-position of the aniline ring with a methyl, fluorine, or trifluoromethyl group generally leads to a decrease in activity. acs.org
In the context of inhibitors for the hepatitis C virus (HCV) NS3 protease, SAR studies indicated that lipophilic, but not overly bulky, substituents at the R⁶ position of the pyrazinone core could enhance inhibitory potency. acs.org Interestingly, while aliphatic groups were tolerated in terms of potency, a 3-pyridyl group at this position showed a more beneficial effect on the compound's pharmacokinetic profile. acs.org
Studies on pyrazinone derivatives as inhibitors of the Zika virus (ZVpro) protease revealed that increased bulk and hydrophobicity at the R⁵ position are favorable. nih.gov Replacing a bromo group with bulkier moieties like tert-butyl, thiophen-3-yl, or furan-3-yl significantly increased activity. nih.gov Specifically, a pyridin-4-yl group at this position was shown to improve inhibitory potency. nih.gov
The following table summarizes the observed impact of various substituents on the biological efficacy of pyrazinone derivatives based on published research findings.
| Target/Application | Position of Substitution | Substituent | Impact on Biological Efficacy | Reference |
| HIV-1 Reverse Transcriptase | Phenyl ring at C-5 | p-Methyl | Increased activity | acs.org |
| HIV-1 Reverse Transcriptase | Aniline ring at C-3 | 4-Methyl, 4-Fluoro, 4-CF₃ | Decreased activity | acs.org |
| HCV NS3 Protease | R⁶ of pyrazinone core | 3-Pyridyl | Beneficial for pharmacokinetics | acs.org |
| Zika Virus Protease | R⁵ of pyrazinone core | Thiophen-3-yl, Furan-3-yl | Increased activity | nih.gov |
| Zika Virus Protease | R⁵ of pyrazinone core | Pyridin-4-yl | Increased activity | nih.gov |
| Antitubercular Activity | Benzene ring | Iodine | Important for activity | nih.gov |
Conformational Analysis and Binding Affinity
The three-dimensional arrangement of atoms (conformation) of a pyrazinone derivative and its resulting binding affinity to a biological target are intrinsically linked. Computational and experimental methods are employed to understand the optimal conformation for potent inhibition.
Computational studies on pyrazinone-based antagonists for the corticotropin-releasing factor-1 (CRF-1) receptor have provided detailed insights into their binding mechanism. tandfonline.comresearchgate.netnih.gov Molecular docking and molecular dynamics simulations revealed that the binding of these compounds is stabilized by key interactions with specific amino acid residues within the receptor's binding pocket. tandfonline.comnih.gov For potent binding, crucial interactions include the formation of hydrogen bonds with residues such as Asp284 and Glu305, and π-π stacking interactions with the aromatic ring of Trp9. tandfonline.comnih.gov These studies help in understanding how the molecule orients itself to achieve a stable, low-energy state, which is essential for high binding affinity.
Similarly, research on pyrazinone derivatives as phosphodiesterase type 5 (PDE5) inhibitors has highlighted the importance of specific intermolecular forces. nih.gov The binding of these inhibitors is critically dependent on hydrophobic forces and π-π stacking interactions with phenylalanine residues Phe786 and Phe820 in the active site of PDE5. nih.gov The ability of the pyrazinone derivative to adopt a conformation that maximizes these interactions is a key determinant of its inhibitory power.
The table below outlines key binding interactions identified for pyrazinone derivatives with their respective biological targets.
| Biological Target | Key Interacting Residues | Type of Interaction | Reference |
| CRF-1 Receptor | Asp284, Glu305 | Hydrogen Bond | tandfonline.comnih.gov |
| CRF-1 Receptor | Trp9 | π-π Stacking | tandfonline.comnih.gov |
| PDE5 | Phe786, Phe820 | Hydrophobic forces, π-π Stacking | nih.gov |
| HIV-1 Reverse Transcriptase | Y181, H235, W229 | Stacking, Electrostatic, and other interactions | acs.org |
Mechanistic Insights from SAR Studies
Structure-activity relationship studies do more than just identify potent compounds; they provide profound mechanistic insights into how these molecules function at a molecular level. By correlating structural changes with biological outcomes, researchers can deduce the specific interactions that drive binding and efficacy.
For example, SAR studies on pyrazinone-based PDE5 inhibitors revealed that the nitrogen atoms at the 5- and 6-positions of the pyrazinone ring can be detrimental to activity, an effect co-determined by hydrophobic forces and π-π stacking interactions. nih.gov This suggests that the electronic properties and the ability of this part of the molecule to engage in specific non-covalent interactions are critical. Such findings guide chemists to avoid or modify certain features to enhance binding.
In the development of ATR kinase inhibitors, replacing a flexible anilide with a more rigid phenyl-substituted monocyclic heteroaryl group was found to be a better mimic of the original anilide's binding mode. sci-hub.se This structural change avoided a steric clash with a key tyrosine residue in the kinase's active site, which would otherwise cause the inhibitor to rotate into a less favorable binding position. sci-hub.se This demonstrates how SAR can uncover subtle steric and conformational effects that govern inhibitor selectivity and potency.
Biological Activities and Pharmacological Potential of Pyrazinone Scaffolds
Antimicrobial Activity
Pyrazinone derivatives have emerged as a promising class of antimicrobial agents, with demonstrated efficacy against a range of bacterial and fungal pathogens. mdpi.comresearchgate.net Their mechanisms of action are varied and target essential cellular processes in microorganisms.
Pyrazinone scaffolds have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. mdpi.com One of the key mechanisms through which they exert this effect is the regulation of virulence and biofilm formation in bacteria like Staphylococcus aureus and Vibrio cholerae. acs.orgnih.gov Some pyrazinones function as quorum sensing inhibitors, disrupting the cell-to-cell communication that bacteria use to coordinate group behaviors, including the expression of virulence factors and the formation of protective biofilms. acs.orgnih.gov
Furthermore, the antibacterial properties of pyrazinones can be attributed to their ability to inhibit essential enzymes such as proteases and kinases, which are critical for bacterial survival and pathogenesis. nih.govmdpi.com For instance, a novel pyrazinone derivative, MR7S4-F3, isolated from Streptomyces anulatus, has shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com While not a beta-lactam, its effectiveness against MRSA is thought to stem from alternative mechanisms, potentially including enzyme inhibition. mdpi.com The compound, identified as 3-benzyl-5-(4-hydroxyphenyl)-6-octylpyrazin-2(1H)-one, exhibited significant minimum inhibitory concentrations (MICs) against various Gram-positive strains. mdpi.com
Several pyrazinone derivatives isolated from the marine fungus Aspergillus ochraceus also showed antibacterial activity. researchgate.net
Table 1: Antibacterial Activity of Selected Pyrazinone Derivatives
| Compound | Target Organism | Activity (MIC, µg/mL) |
|---|---|---|
| MR7S4-F3 | S. aureus N315 (MRSA) | 4 |
| MR7S4-F3 | Bacillus subtilis ATCC 6633 | 4 |
| MR7S4-F3 | Enterococcus faecalis ATCC 19433 | 16 |
| Ochramide B (2) | Enterobacter aerogenes | 40.0 µM |
| Ochralate A (5) | Enterobacter aerogenes | 18.9 µM |
| Known Analogue (6) | Enterobacter aerogenes | 20.1 µM |
Data sourced from references mdpi.comresearchgate.net.
Certain synthetic pyrazinone derivatives have been identified as potent fungicides. nih.govresearchgate.net A primary mechanism of their antifungal action is the disruption of tubulin polymerization. nih.govresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By interfering with tubulin function, these pyrazinone compounds inhibit fungal cell proliferation. nih.govresearchgate.net
A fungicide patented by DuPont, which features a pyrazinone core, demonstrates this mechanism, proving effective against phytopathogens that cause fungal infections in plants. nih.gov This class of tubulin-disrupting pyrazinones has been found to be potent against a broad spectrum of ascomycete and basidiomycete pathogens. researchgate.net While specific MIC values for antifungal pyrazinones are not detailed in the provided sources, their activity is noted as potent. researchgate.net Related heterocyclic compounds like pyrazole (B372694) derivatives have also been extensively studied for their antifungal properties, often inhibiting succinate (B1194679) dehydrogenase. nih.gov
Antiviral Activity
The pyrazinone scaffold has proven to be a valuable template for the development of potent antiviral agents. nih.gov Derivatives have shown significant inhibitory activity against key viral enzymes, making them attractive candidates for antiviral drug discovery.
A notable application of pyrazinone derivatives is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. acs.orgnih.govmdpi.com Reverse transcriptase is a critical enzyme that HIV uses to replicate its genetic material. NNRTIs bind to an allosteric site on this enzyme, inducing a conformational change that inactivates it. acs.org A series of pyrazinone-based NNRTIs has been synthesized and shown to be highly potent against wild-type HIV-1 and, in some cases, against drug-resistant mutant strains. acs.orgmdpi.com For example, a derivative with a cyano substituent on an aniline (B41778) moiety demonstrated a dramatic increase in activity. acs.org
Pyrazinone derivatives have also been developed as inhibitors of the hepatitis C virus (HCV) NS3 protease. nih.gov The NS3 protease is essential for the replication of the HCV virus. Certain 2(1H)-pyrazinone-based compounds have shown nanomolar potency against the drug-resistant R155K variant of this enzyme, highlighting their potential to combat resistant viral infections. nih.gov
Table 2: Antiviral Activity of Selected Pyrazinone Derivatives
| Compound | Target Virus/Enzyme | Activity (IC₅₀/Kᵢ) |
|---|---|---|
| Pyrazinone (29) | HIV-1 LAI (wild-type) | <0.001 µM |
| Pyrazinone (29) | HIV-1 (L100I mutant) | 0.380 µM |
| Pyrazinone (29) | HIV-1 (K103N mutant) | 0.046 µM |
| Pyrazinone (29) | HIV-1 (Y181C mutant) | 0.168 µM |
| Pyrazinone (71) | HCV NS3 Protease (wild-type) | 0.66 µM (Kᵢ) |
| Pyrazinone (74) | HCV NS3 Protease (wild-type) | 0.12 µM (Kᵢ) |
Data sourced from references acs.orgresearchgate.net. IC₅₀ is the half maximal inhibitory concentration. Kᵢ is the inhibition constant.
Anticancer Activity
The pyrazinone heterocycle is a versatile scaffold for designing novel anticancer agents that function through various mechanisms, including enzyme inhibition and the induction of programmed cell death. nih.govresearchgate.net
A primary strategy in modern cancer therapy is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. researchgate.netnih.gov Dysregulation of kinase activity is a hallmark of many cancers. The 2(1H)-pyrazinone structure can act as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases and blocking their activity. researchgate.netnih.gov
Several classes of pyrazinone derivatives have been developed as potent kinase inhibitors:
PIM Kinase Inhibitors: Pyrrolo[1,2-a]pyrazinones have been identified as inhibitors of PIM kinases, which are implicated in cell survival and proliferation. Compound 15a from this series is a potent and selective PIM kinase inhibitor. eurjchem.com
BRAF Inhibitors: Pyridopyrazinone derivatives have been synthesized as inhibitors of the V600E mutant of the BRAF kinase, which is a driver mutation in several cancers, including melanoma. researchgate.net
PI3K/HDAC Dual Inhibitors: Researchers have designed pyrazin-2(1H)-one derivatives to act as dual inhibitors of PI3Kα (a lipid kinase) and HDAC6 (a histone deacetylase), both of which are important targets in leukemia. Compound 9q from this series showed potent dual inhibitory activity. waocp.org
PDGFR Inhibitors: Pyrazin-2(1H)-ones derived from marine alkaloids have been identified as potent inhibitors of the platelet-derived growth factor receptor (PDGFR), a receptor tyrosine kinase. nih.gov
Beyond kinases, pyrazinone scaffolds also show potential as protease inhibitors in an anticancer context, though this is a less explored area compared to their kinase inhibitory activity. nih.gov
Table 3: Enzyme Inhibitory Activity of Selected Pyrazinone Derivatives in Cancer
| Compound | Target Enzyme | Activity (IC₅₀) |
|---|---|---|
| Compound 15a | PIM1 Kinase | Low micromolar range |
| Pyridopyrazinone (3d) | V600E BRAF Kinase | Potent inhibitor |
| Pyrazinone (9q) | PI3Kα | 372 nM |
| Pyrazinone (9q) | HDAC6 | 4.5 nM |
Data sourced from references eurjchem.comresearchgate.netwaocp.org.
Pyrazinone derivatives effectively inhibit the growth of cancer cells by halting cell proliferation and inducing apoptosis (programmed cell death). google.comresearchgate.net
One mechanism for inhibiting cell proliferation involves the disruption of microtubule function, similar to their antifungal activity. researchgate.net A novel class of synthetic pyrazin-2-ones that disrupt tubulin polymerization has been found to be particularly potent against human rhabdomyosarcoma cells. researchgate.net
Many pyrazinone compounds exert their anticancer effects by triggering the apoptotic cascade. For example, the compound MY-03-01, a pyrrolo[1,2-a]pyrazin derivative, was found to inhibit the viability of SKOV-3 ovarian cancer cells in a dose-dependent manner. google.com Mechanistic studies revealed that MY-03-01 induces apoptosis by activating key executioner enzymes, caspase-9 and caspase-3, which are part of the intrinsic mitochondrial pathway of apoptosis. google.com Similarly, imidazopyrazinone derivatives have been designed as antagonists of Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells. By blocking IAPs, these compounds promote apoptosis.
Further studies on pyrazinone derivative 9q in leukemia cells showed it could induce apoptosis and arrest the cell cycle in the G2/M phase, preventing cells from dividing. waocp.org
Table 4: Antiproliferative and Apoptotic Activity of Selected Pyrazinone Derivatives
| Compound | Cell Line | Effect | Activity (IC₅₀/GI₅₀) |
|---|---|---|---|
| MY-03-01 | SKOV-3 (Ovarian) | Inhibition of viability, Apoptosis induction | 18.16 µM (48h) |
| Imidazopyrazinone (17) | MDA-MB-231 (Breast) | Growth inhibition, Caspase-3 activation | 234 nM (GI₅₀) |
| Pyrazinone (9q) | MV4-11 (Leukemia) | Anti-proliferative activity | 0.093 µM |
Data sourced from references waocp.orggoogle.com. IC₅₀ is the half maximal inhibitory concentration. GI₅₀ is the half maximal growth inhibition.
Anti-inflammatory Activity
While pyrazinone derivatives, in general, are known to possess anti-inflammatory properties, specific studies detailing the anti-inflammatory activity of 3-Methoxy-5-phenylpyrazin-2(1H)-one are not readily found in the surveyed literature. The anti-inflammatory potential of pyrazinone scaffolds is often attributed to their ability to modulate inflammatory pathways, but the efficacy and mechanism are substituent-dependent. For instance, a related compound, 3-amino-5-phenylpyrazin-2(1H)-one, has been noted for its potential biological activities, including anti-inflammatory effects. However, direct extrapolation of these activities to the methoxy-substituted analogue is not scientifically rigorous without specific experimental validation.
Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies. While various heterocyclic compounds have been investigated as QS modulators, specific research on the effects of this compound on QS pathways is not available in the current body of scientific literature. The study of QS modulation often involves screening compound libraries against specific bacterial reporter strains, but results for this particular pyrazinone have not been published.
Modulation of Specific Biological Pathways
The interaction of a small molecule with specific biological pathways is fundamental to its pharmacological effect. For the broader class of pyrazinones, activities such as kinase inhibition have been reported. However, dedicated research to identify and characterize the specific molecular targets and biological pathways modulated by this compound is currently lacking. Such studies would be essential to understand its mechanism of action and potential therapeutic applications.
Role in Biofilm Formation Regulation
The regulation of bacterial biofilm formation is a critical aspect of managing chronic infections. Many chemical entities are being explored for their ability to inhibit or disrupt biofilms. While the pyrazinone core is present in molecules with such activities, specific studies investigating the role of this compound in the regulation of biofilm formation have not been identified in the available literature.
Advanced Applications and Future Research Directions
Rational Design of Pyrazinone-Based Therapeutics
The rational design of pyrazinone-based therapeutics involves a deep understanding of the interactions between the pyrazinone scaffold and its biological targets. acs.orgacs.org By modifying the core structure of 3-Methoxy-5-phenylpyrazin-2(1H)-one, researchers can fine-tune its pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. This process often involves structure-based drug design (SBDD), where the three-dimensional structure of the target protein is used to guide the design of inhibitors. acs.org For instance, the pyrazinone core can be strategically substituted to probe the S1, S2, and S3 pockets of an enzyme, thereby optimizing its inhibitory activity. acs.org
A key aspect of rational design is the use of molecular modeling to predict the binding affinity and orientation of pyrazinone derivatives within the active site of a target protein. acs.orgresearchgate.net This computational approach allows for the pre-screening of a large number of virtual compounds, saving time and resources in the drug discovery process. The insights gained from these models can then be used to synthesize the most promising candidates for biological evaluation. acs.org
The following table summarizes the key considerations in the rational design of pyrazinone-based therapeutics:
Table 1: Key Considerations in Rational Design
| Consideration | Description |
|---|---|
| Target Identification | Identifying a specific biological target that is relevant to the disease of interest. |
| Structure-Activity Relationship (SAR) | Understanding how changes in the chemical structure of the pyrazinone affect its biological activity. acs.org |
| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. mdpi.com |
| Docking Studies | Predicting the binding mode and affinity of pyrazinone derivatives to their target. researchgate.netmdpi.com |
| ADME/Tox Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of the designed compounds. mdpi.com |
Integration of Computational and Experimental Methodologies in Drug Discovery
The synergy between computational and experimental methodologies is a cornerstone of modern drug discovery. researchgate.netsci-hub.se In the context of this compound, this integrated approach allows for a more efficient and effective exploration of its therapeutic potential. Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding mechanisms of pyrazinone derivatives, guiding the design of new compounds with improved properties. researchgate.netresearchgate.net
Experimental techniques, on the other hand, are essential for validating the computational predictions and for determining the actual biological activity of the synthesized compounds. sci-hub.se These techniques include in vitro assays to measure enzyme inhibition or receptor binding, as well as cell-based assays to assess the cellular effects of the compounds. The data generated from these experiments can then be used to refine the computational models, creating a feedback loop that accelerates the drug discovery process.
The following table highlights the interplay between computational and experimental methods:
Table 2: Integration of Computational and Experimental Methods
| Method | Application |
|---|---|
| Computational | |
| Molecular Docking | Predicts the binding orientation of ligands in a protein's active site. researchgate.netmdpi.com |
| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the stability of protein-ligand complexes. researchgate.net |
| QSAR | Relates the chemical structure of compounds to their biological activity. researchgate.net |
| Experimental | |
| In Vitro Assays | Measures the biological activity of compounds in a controlled environment. |
| Cell-Based Assays | Evaluates the effects of compounds on living cells. |
| X-ray Crystallography | Determines the three-dimensional structure of protein-ligand complexes. acs.org |
Exploration of Novel Biological Targets for Pyrazinones
While pyrazinones have been traditionally investigated for their activity against well-established targets, there is a growing interest in exploring novel biological targets for these compounds. acs.orgdntb.gov.ua This expansion of the target space could lead to the discovery of new therapeutic applications for pyrazinone derivatives, including those derived from this compound.
One promising area of exploration is the targeting of enzymes involved in microbial pathogenesis. acs.org For example, pyrazinones have been shown to inhibit bacterial virulence factors, suggesting their potential as a new class of antimicrobial agents. acs.org Another area of interest is the targeting of protein-protein interactions, which are often dysregulated in diseases such as cancer. The pyrazinone scaffold could serve as a starting point for the design of small molecules that disrupt these interactions, offering a novel therapeutic strategy.
The following table lists some of the novel biological targets that are being explored for pyrazinones:
Table 3: Novel Biological Targets for Pyrazinones
| Target Class | Example | Therapeutic Area |
|---|---|---|
| Enzymes | Histone Deacetylases (HDACs) researchgate.netnih.gov | Cancer |
| Phosphoinositide 3-kinases (PI3Ks) researchgate.netnih.gov | Cancer | |
| Tissue Factor/Factor VIIa acs.org | Thrombosis | |
| HIV Reverse Transcriptase acs.org | HIV/AIDS | |
| Receptors | Corticotropin-Releasing Factor-1 (CRF1) researchgate.net | Depression, Anxiety |
| Other | Quorum Sensing Systems acs.org | Infectious Diseases |
Development of Pyrazinone Derivatives as Chemical Probes
Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules. rsc.orgchemicalprobes.org They are essential tools in chemical biology and drug discovery, as they allow researchers to selectively modulate the activity of a specific target and observe the resulting cellular effects. rsc.org Pyrazinone derivatives, including those based on the this compound scaffold, have the potential to be developed into highly selective and potent chemical probes. nih.gov
The development of a chemical probe requires a rigorous process of optimization, where the parent compound is modified to improve its potency, selectivity, and cell permeability. The probe should also have a well-defined mechanism of action and should not exhibit off-target effects at the concentrations used in experiments. Once a suitable probe has been developed, it can be used to validate a new drug target, to elucidate a biological pathway, or to screen for new drug candidates. rsc.org
The following table outlines the key characteristics of a good chemical probe:
Table 4: Characteristics of a Good Chemical Probe
| Characteristic | Description |
|---|---|
| Potency | The probe should be active at low concentrations to minimize off-target effects. |
| Selectivity | The probe should interact with its intended target with high specificity. |
| Cell Permeability | The probe should be able to cross the cell membrane to reach its intracellular target. |
| Mechanism of Action | The way in which the probe interacts with its target should be well-understood. |
| In Vivo Efficacy | The probe should be active in a living organism to be useful for in vivo studies. |
Emerging Technologies in Pyrazinone Research (e.g., Machine Learning)
The field of drug discovery is being revolutionized by the advent of emerging technologies, such as artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These technologies have the potential to significantly accelerate the discovery and development of new drugs, including those based on the pyrazinone scaffold. researchgate.net For example, ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, such as their potency, toxicity, and pharmacokinetic profiles. nih.gov
This predictive power can be used to prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery process. youtube.com AI can also be used to analyze complex biological data, such as genomic and proteomic data, to identify new drug targets and to understand the mechanisms of drug action. nih.gov As these technologies continue to mature, they are likely to play an increasingly important role in the development of the next generation of pyrazinone-based therapeutics.
The following table lists some of the emerging technologies that are being applied to pyrazinone research:
Table 5: Emerging Technologies in Pyrazinone Research
| Technology | Application |
|---|---|
| Artificial Intelligence (AI) | Target identification, drug design, and clinical trial optimization. nih.govmdpi.com |
| Machine Learning (ML) | QSAR modeling, ADME/Tox prediction, and virtual screening. nih.govnih.gov |
| High-Throughput Screening (HTS) | Rapidly screening large libraries of compounds for biological activity. |
| DNA-Encoded Libraries (DELs) | Screening vast numbers of compounds against a target protein. |
| Organ-on-a-Chip Technology | Simulating the function of human organs to test the efficacy and toxicity of drugs. |
Q & A
Q. What are the common synthetic routes for 3-Methoxy-5-phenylpyrazin-2(1H)-one?
Synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, pyrazinone cores are constructed via nucleophilic substitution or cyclization of precursors such as substituted pyrazines. A method analogous to the synthesis of pyrazolo-pyrazinones involves reacting halogenated pyrazines with methoxy- and phenyl-substituted nucleophiles under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . For methoxy group introduction, demethylation of protected intermediates using BBr₃ or HBr/AcOH is common .
Q. How is the purity and structural identity of this compound validated?
- Chromatography : HPLC or TLC with UV detection (λ = 254–280 nm) using C18 columns and MeOH/H₂O mobile phases.
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the pyrazinone carbonyl (δ ~160–165 ppm in ¹³C) and methoxy protons (δ ~3.8–4.0 ppm in ¹H).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
Q. What solvent systems are optimal for recrystallizing this compound?
Ethanol/water or ethyl acetate/hexane mixtures (1:3–1:5 v/v) yield high-purity crystals. Slow evaporation at 4°C enhances crystal formation for X-ray studies .
Advanced Research Questions
Q. How can contradictory data between NMR and X-ray crystallography be resolved?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- VT-NMR : Analyze temperature-dependent shifts to detect tautomeric equilibria.
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian09) with experimental data.
- SHELX Refinement : Validate X-ray data with SHELXL to ensure accurate bond lengths/angles (e.g., C=O bond ~1.23 Å in pyrazinones) .
Q. What experimental designs are recommended for studying substituent effects on pyrazinone reactivity?
- Electron-Donating/Withdrawing Groups : Synthesize analogs with substituents (e.g., -NO₂, -OCH₃) at the phenyl or pyrazinone positions.
- Kinetic Studies : Monitor reaction rates (e.g., nucleophilic aromatic substitution) via HPLC or in-situ IR.
- DFT Modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
Q. How can the biological activity of this compound be explored in silico?
- Molecular Docking : Use AutoDock Vina to screen against targets like SIRT1 (binding affinity < -8 kcal/mol suggests strong interaction).
- ADMET Prediction : SwissADME or pkCSM for bioavailability (e.g., logP ~2.5–3.5) and toxicity .
Methodological Notes
- X-Ray Crystallography : For this compound derivatives, triclinic (P1) or monoclinic (C2/c) systems are common. Data collection with a Bruker CCD diffractometer (Mo-Kα, λ = 0.71073 Å) and refinement via SHELXL yield R1 values <0.05 .
- Synthetic Optimization : Microwave-assisted synthesis (100–120°C, 30 min) reduces reaction times by 70% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
